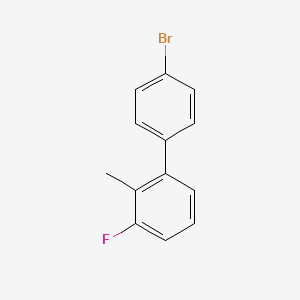

4-Bromo-3'-fluoro-2'-methylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYAELKJHHLYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Methylbiphenyl

Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl Bond Formation

Palladium-catalyzed reactions are preeminent in biaryl synthesis due to their efficiency, functional group tolerance, and versatility under mild conditions. libretexts.orgnih.gov These methods have largely superseded older techniques, offering superior yields and substrate scope.

The Suzuki-Miyaura coupling is a highly utilized method for forming the C-C bond between two sp²-hybridized carbon atoms, making it ideal for synthesizing 4-Bromo-3'-fluoro-2'-methylbiphenyl. libretexts.org The reaction typically involves the coupling of an organohalide with an organoboron species. For the synthesis of the target molecule, this would plausibly involve the reaction between 1-bromo-3-fluoro-2-methylbenzene and 4-bromophenylboronic acid, or alternatively, 1,4-dibromobenzene (B42075) and (3-fluoro-2-methylphenyl)boronic acid. The reaction's success is highly dependent on the optimization of various parameters, including the choice of catalyst, ligand, base, and solvent system. gre.ac.uk

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Oxidative Addition: A Pd(0) species inserts into the aryl-bromide bond.

Transmetalation: The organic group from the boron compound is transferred to the palladium center.

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond of the biphenyl (B1667301).

The synthesis of sterically hindered biphenyls, such as the target compound with its ortho-methyl group, often requires carefully selected conditions to achieve good yields. nih.govresearchgate.net

Palladium-Catalyzed Approaches

Suzuki-Miyaura Coupling: Optimization of Conditions and Substrate Scope

Utilization of Aryl Boronic Acids and Esters

Aryl boronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings due to their commercial availability and general stability. nih.gov However, for specific applications, aryl boronic esters, such as pinacol (B44631) esters, are increasingly used. gre.ac.uk These esters can offer enhanced stability, particularly against protodeboronation, a common side reaction. nih.govresearchgate.net While boronic acids are widely used, boronic esters can sometimes lead to higher yields in cross-coupling reactions. researchgate.net The reactivity of the boronic ester can be influenced by the diol used, with some studies showing that different esters can lead to significant rate enhancements in the transmetalation step. nih.gov The choice between a boronic acid or an ester can be crucial, especially when dealing with electronically poor or sterically hindered substrates. nih.govacs.org

For the synthesis of this compound, the primary routes would involve the coupling partners shown in the table below.

Table 1: Plausible Suzuki-Miyaura Coupling Partners

| Aryl Halide | Organoboron Reagent |

|---|---|

| 1,4-dibromobenzene | (3-fluoro-2-methylphenyl)boronic acid |

Role of Ligands (e.g., phosphine (B1218219) ligands, N-Heterocyclic Carbenes)

The choice of ligand is critical for a successful Suzuki-Miyaura coupling, as it stabilizes the palladium catalyst and modulates its reactivity. reddit.com For challenging substrates, such as those that are sterically hindered or electron-poor, bulky and electron-rich phosphine ligands are often required. nih.govscientia.report

Phosphine Ligands: Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling sterically hindered substrates. nih.govnih.gov Their bulkiness promotes the formation of monoligated L1Pd(0) species, which are highly reactive in the oxidative addition step, while their electron-donating nature stabilizes the palladium center throughout the catalytic cycle. nih.gov For instance, the use of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) has been shown to provide excellent yields in the synthesis of sterically hindered polychlorinated biphenyls. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. scientia.reportnsf.gov They are strong electron donors and form very stable complexes with palladium, which can lead to high catalytic activity, even with challenging substrates like aryl chlorides. nsf.gov The enhanced stability can prevent catalyst decomposition and allow for efficient coupling at lower catalyst loadings.

The selection between a phosphine and an NHC ligand depends on the specific substrates and desired reaction conditions. scientia.report Both classes of ligands have proven indispensable for expanding the scope of the Suzuki-Miyaura reaction to include complex molecules like this compound.

Catalyst Quantity Descriptors and Efficiency (mol%, ppm)

Catalyst efficiency is a key consideration in modern organic synthesis, with a drive towards using lower quantities of precious metals like palladium. nih.gov Catalyst loading is typically expressed in mole percent (mol %) or, for highly active systems, in parts per million (ppm). nih.govnih.gov

While many laboratory-scale reactions are reported with catalyst loadings between 1-5 mol %, significant progress has been made in developing catalytic systems that are effective at much lower levels. nih.govmdpi.com For industrial applications, minimizing catalyst loading is crucial for economic and environmental reasons. Systems have been developed that allow for Suzuki-Miyaura couplings of some substrates with catalyst loadings as low as 50 ppm or even into the parts-per-billion (ppb) range under specific conditions like high-pressure/high-temperature water systems. rsc.orgmdpi.com The efficiency of a catalyst is often described by its Turnover Number (TON), which represents the moles of product formed per mole of catalyst. Achieving high TONs is a primary goal in catalyst development.

The following table shows typical ranges for catalyst loadings in Suzuki-Miyaura reactions.

Table 2: Typical Palladium Catalyst Loadings

| Loading Level | Quantity (mol %) | Quantity (ppm) | Application Context |

|---|---|---|---|

| Standard Lab Scale | 1 - 5% | 10,000 - 50,000 | General synthesis, optimization |

| Efficient Lab Scale | 0.1 - <1% | 1,000 - <10,000 | Optimized procedures |

The Stille reaction is another powerful palladium-catalyzed method for creating C-C bonds, coupling an organohalide with an organostannane (organotin) reagent. wikipedia.org While highly effective, its use has become less frequent compared to the Suzuki coupling due to the toxicity and removal challenges associated with organotin compounds. msu.edu

The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is that organostannanes are often tolerant of a wide variety of functional groups and are generally stable to air and moisture. wikipedia.org

For the synthesis of this compound, a Stille coupling could proceed by reacting an aryl bromide with an appropriate arylstannane. The reactivity of the C-X bond in the electrophile generally follows the order I > Br > OTf > Cl, although this can be modulated by additives. nih.gov This chemoselectivity can be exploited in the synthesis of complex molecules.

Kumada Cross-Coupling: Application with Organomagnesium Reagents

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes organomagnesium compounds (Grignard reagents) and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is valued for its use of readily available and highly reactive Grignard reagents, making it an economical choice for constructing C(sp²)–C(sp²) bonds, particularly in the large-scale synthesis of unsymmetrical biaryls. organic-chemistry.org

The general mechanism proceeds via the oxidative addition of an organic halide to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with the Grignard reagent, and concludes with reductive elimination to yield the biaryl product and regenerate the active catalyst. wikipedia.org

For the synthesis of this compound, two primary Kumada coupling approaches are feasible:

Reaction of (3-fluoro-2-methylphenyl)magnesium halide with 1,4-dibromobenzene.

Reaction of (4-bromophenyl)magnesium halide with 1-bromo-3-fluoro-2-methylbenzene.

The choice of catalyst is crucial, with various nickel(II) and palladium(II) phosphine complexes being effective. wikipedia.org Recent advancements have focused on developing ligands that can accommodate a wide range of functional groups and reduce side reactions, such as β-hydride elimination, which can be a concern when alkyl Grignard reagents are used. nih.gov For sterically hindered substrates, such as those involving the ortho-substituted 2-methylphenyl group, specialized ligand systems or even ligand-free nickel catalysts have been developed to achieve good yields. rhhz.net

Table 1: Comparison of Catalytic Systems for Kumada Coupling

| Catalyst System | Substrate Scope | Key Advantages | Reference |

| Ni(II)/dppp | Aryl/Vinyl Halides | First-generation, effective for simple systems | wikipedia.org |

| Pd(II)/Phosphinous Acid | Aryl Halides | Efficient for sterically crowded biaryls | organic-chemistry.org |

| NiCl₂ (ligand-free) | Aryl Bromides | Simple, avoids costly ligands, good for specific substrates | rhhz.net |

| Pd(II)/BPhos | Bromo- and Iodoamines | High tolerance for amine functional groups | nih.gov |

Negishi Cross-Coupling: Regio- and Chemoselective Syntheses

The Negishi cross-coupling reaction is a powerful and versatile method that involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.org A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents, which are generally less reactive than their organomagnesium counterparts, allowing for the presence of esters, ketones, and other sensitive moieties in the substrates. wikipedia.orgrsc.org

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.org The synthesis of this compound via Negishi coupling would typically involve the reaction of a (3-fluoro-2-methylphenyl)zinc halide with 1,4-dibromobenzene. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like ZnCl₂.

The development of new ligands has significantly expanded the scope of Negishi coupling. For instance, electron-rich, bulky phosphine ligands such as SPhos have enabled the efficient synthesis of highly hindered biaryls at low catalyst loadings. acs.org This is particularly relevant for the target compound due to the steric hindrance imposed by the ortho-methyl group. Nickel-based catalyst systems also offer a cost-effective alternative to palladium for these transformations. wikipedia.orgnih.gov

Table 2: Selected Catalyst Systems for Negishi Cross-Coupling of Biaryls

| Catalyst/Ligand | Substrate Type | Noteworthy Features | Reference |

| Pd(PPh₃)₄ | Aryl Iodides/Bromides | Classic, widely used catalyst | wikipedia.org |

| Pd/SPhos | Aryl Chlorides/Bromides | High activity for hindered biaryls, low catalyst loading | acs.org |

| Ni(acac)₂/Ligand | Bromodifluoroacetamides | Utilizes a low-cost nickel catalyst | nih.gov |

| Pd₂(dba)₃/t-Bu₃P | Aryl Chlorides | Effective for unactivated and deactivated chlorides | acs.org |

Heck and Sonogashira Coupling in Aryl Alkyne Synthesis

While not a direct method for synthesizing biphenyls, the Sonogashira and Heck reactions are pivotal for creating aryl alkynes, which are versatile intermediates that can be further transformed into complex biaryl structures.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is characteristically co-catalyzed by palladium and copper complexes in the presence of an amine base. wikipedia.orgnih.gov The widely accepted mechanism involves a palladium cycle for the activation of the aryl halide and a copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org

The Heck reaction , in its classic form, couples an alkene with an aryl halide. However, the term "Heck alkynylation" is often used to describe copper-free variants of the Sonogashira reaction. organic-chemistry.orgnih.gov These copper-free conditions are advantageous as they prevent the homocoupling of terminal alkynes (Glaser coupling), a common side reaction in the presence of copper and oxygen. organic-chemistry.org

To synthesize a precursor for this compound, one could perform a Sonogashira coupling between 1-bromo-4-iodobenzene (B50087) and (3-fluoro-2-methylphenyl)acetylene or between 1-bromo-3-fluoro-2-methylbenzene and (4-bromophenyl)acetylene. The resulting diarylacetylene could then undergo subsequent reactions to form the final biphenyl. The reactivity difference between aryl iodides and bromides can be exploited for selective, sequential couplings. wikipedia.org

Nickel-Catalyzed Reactions: Selectivity and Reactivity Profiles

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems. Nickel catalysts exhibit unique reactivity, enabling the activation of less reactive electrophiles like aryl chlorides and fluorides. rsc.orgbeilstein-journals.org

In the context of synthesizing fluorinated biphenyls, nickel catalysis offers distinct advantages. Studies have shown that nickel(0) species can activate aromatic C–F bonds, a transformation that is challenging for palladium catalysts. beilstein-journals.orgnih.gov This reaction often proceeds through the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination. nih.gov This reactivity allows for orthogonal coupling strategies where, for example, a C–Br bond on a polyhalogenated arene can be coupled using palladium, followed by a selective nickel-catalyzed coupling at the C–F position. beilstein-journals.orgnih.gov

The selectivity of nickel-catalyzed reactions can be influenced by the choice of ligand, reductant, and reaction conditions. In cross-electrophile couplings, where two different halides are coupled, the mechanism can be complex, potentially involving Ni(I)/Ni(III) catalytic cycles. nih.gov The relative rates of oxidative addition of the two electrophiles to the Ni(0) center are a key factor in determining selectivity and minimizing the formation of homocoupled byproducts. nih.gov

Table 3: Reactivity Profiles of Nickel-Catalyzed Systems

| Catalyst System | Reaction Type | Selectivity/Reactivity Profile | Reference |

| Ni(cod)₂/PCy₃ | C–F Activation/Coupling | Selectively couples arylboronic acids at C–F bonds of fluorobenzofurans. | beilstein-journals.orgnih.gov |

| NiCl₂(dme)/dtbbpy/Zn | Cross-Electrophile Coupling | Couples aryl halides with alkyl halides; selectivity depends on relative oxidative addition rates. | nih.gov |

| NiCl₂/NHC Ligand | Kumada Coupling | Effective for coupling tertiary alkyl Grignard reagents with aryl bromides, minimizing isomerization. | rhhz.net |

| Ni(II)/DMCyDA | Suzuki-Miyaura Coupling | Used for C(sp²)–C(sp³) coupling, showing good selectivity. | acs.org |

Cobalt-Catalyzed Processes: Enhanced Catalytic Activity and Byproduct Reduction

The use of cobalt, an earth-abundant and less toxic metal, represents a significant step towards more sustainable chemical synthesis. researchgate.net Cobalt catalysts have shown remarkable activity in various cross-coupling reactions, often proceeding through mechanistic pathways distinct from those of palladium and nickel. researchgate.netresearchgate.net

In Suzuki-Miyaura type reactions, cobalt catalysis is a developing field. nih.gov Efficient protocols have been established using cobalt(II) salts combined with specific ligands, such as N-heterocyclic carbenes (NHCs) or phenoxy-imine (FI) ligands. nih.govbris.ac.uk These systems can effectively couple arylboronic esters with alkyl or aryl halides. A key feature of many cobalt-catalyzed reactions is the proposed involvement of radical intermediates. acs.orgnih.gov This can lead to different reactivity and selectivity patterns compared to the two-electron processes typical of palladium.

The optimization of cobalt catalyst systems focuses on enhancing catalytic turnover, expanding the substrate scope, and minimizing byproducts. For example, the use of well-defined precatalysts with L,X-type ligands has been shown to improve efficiency and reduce catalyst loading in C(sp²)–C(sp³) couplings. nih.gov The choice of base and solvent is also critical; alkoxides like KOtBu have been found to be effective promoters in cobalt-catalyzed Suzuki reactions, providing a milder alternative to organolithium reagents. bris.ac.uk

Iron-Catalyzed Suzuki-Miyaura Reactions: Sustainable Alternatives

Iron is the most abundant transition metal, making it an highly attractive candidate for developing sustainable catalytic processes. nsf.gov While iron's application in cross-coupling has been historically limited by challenges such as the instability of organoiron intermediates, significant progress has been made. nsf.gov

Iron-catalyzed reactions offer a green and economical alternative to those using precious metals. Research has demonstrated that iron-based catalysts can promote the coupling of aryl halides with organometallic reagents. Often, these reactions involve iron in combination with other metals or supported on various materials. For instance, palladium nanoparticles supported on nickel ferrite (B1171679) (Pd/NiFe₂O₄) have been used as a highly efficient and recyclable catalyst for ligand-free Suzuki reactions in aqueous media. beilstein-journals.org In such systems, the iron-containing support is believed to play a synergistic role, enhancing the catalytic activity of the primary catalyst. researchgate.net

Recent breakthroughs have also focused on using iron as the sole catalyst. Researchers have developed three-component cross-coupling reactions using iron catalysts that can generate complex molecules in a single step, simplifying processes that would otherwise require multiple steps with more expensive catalysts. nsf.gov These advancements underscore the growing potential of iron to replace rare metals in the large-scale production of pharmaceuticals and fine chemicals. nsf.gov

Ruthenium-Catalyzed C-H Arylation of Fluoroarenes: Intermolecular vs. Intramolecular Selectivity

Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for forming C-C bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization of both coupling partners. nih.gov A particularly relevant application is the direct C-H arylation of fluoroarenes. acs.orgnih.gov

Studies have shown that ruthenium catalysts can facilitate the coupling of fluoroarenes with aryl halides. nih.govacs.orgmanchester.ac.uk A notable discovery is that these reactions, when performed on substrates lacking a directing group, often require a carboxylic acid additive, such as benzoic acid, to proceed efficiently. acs.orgmanchester.ac.uk The proposed mechanism involves an initial pivalate-assisted, reversible C-H activation (ruthenation) to form an aryl-Ru(II) intermediate. This intermediate then reacts with the aryl halide coupling partner in a process enabled by the benzoate (B1203000) additive. nih.govmanchester.ac.uk

The regioselectivity of the C-H arylation on fluoroarenes is a critical aspect. Unlike many other transition metals that are primarily directed by the acidity of the C-H bond (favoring the position ortho to the fluorine), ruthenium-catalyzed arylation is governed by a combination of both electronic and steric factors. acs.orgnih.gov This unique selectivity profile allows for the functionalization of different positions on the fluoroarene ring. Computational studies support a concerted metalation-deprotonation (CMD) pathway and help to rationalize the observed intermolecular selectivity. nih.govmanchester.ac.uk This methodology provides a modern and efficient route to fluorinated biaryl compounds directly from C-H bonds.

Directed C-H Activation and Distal Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the functionalization of organic molecules, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. snnu.edu.cn

Regioselective Functionalization of Biphenyl Scaffolds (e.g., olefination, acetoxylation)

The regioselective functionalization of biphenyl scaffolds is a significant challenge due to the presence of multiple C-H bonds. Directing groups are often employed to control the site of functionalization. rsc.org Recent studies have demonstrated that a nitrile group can direct the meta-C-H olefination, acetoxylation, and iodination of biaryls. nih.govescholarship.orgnih.gov This is particularly noteworthy because the nitrile group is a versatile synthetic handle that can be readily converted into other functional groups such as amines, amides, and acids. nih.govescholarship.orgnih.gov

For instance, palladium-catalyzed meta-C-H olefination and acetoxylation of 2-cyanobiphenyl derivatives have been achieved using 2-pyridone ligands. escholarship.org These ligands are crucial for both the reactivity and the meta-selectivity of the reaction. escholarship.orgnih.gov The functionalized products can then be further transformed, showcasing the synthetic utility of this method. escholarship.org For example, a meta-olefination product can be reduced to introduce an aliphatic motif, and the nitrile can be hydrolyzed to an amide or an ester. escholarship.org

C-H acetoxylation is a key transformation that directly introduces a versatile acetoxy group into an otherwise inert C-H bond. researchgate.net Palladium-catalyzed oxygenation of sp² C-H bonds has been accomplished using peroxide oxidants like Oxone or K₂S₂O₈, with the solvent often acting as the oxygen source. nih.gov

Mechanistic Aspects of Directed C-H Bond Cleavage

The mechanism of directed C-H bond cleavage often involves the formation of a cyclometalated intermediate. snnu.edu.cn In palladium-catalyzed reactions, a directing group coordinates to the palladium center, facilitating the cleavage of a specific C-H bond, typically at the ortho position, to form a five- or six-membered palladacycle. snnu.edu.cnrsc.orgnih.gov

For the meta-functionalization of biphenylnitriles, computational studies using Density Functional Theory (DFT) have proposed a ligand-containing Pd-Ag heterodimeric transition state. nih.govescholarship.orgnih.gov This dimeric transition state is believed to be responsible for the observed meta-selectivity, overcoming the spatial and geometric unfavorability of the nitrile group directing to the meta position. escholarship.orgnih.gov The cleavage of the meta-C-H bond is thought to occur through a concerted metalation-deprotonation (CMD) process, assisted by a substituted 2-pyridone ligand. nih.govescholarship.orgnih.gov

Ligand-directed C-H activation to form a cyclopalladated intermediate. nih.gov

Oxidation of the Pd(II) center to a Pd(IV) species. nih.gov

Carbon-oxygen bond-forming reductive elimination to release the product and regenerate the Pd(II) catalyst. nih.gov

In some cases, a radical mechanistic pathway has also been proposed. rsc.org

Classical and Modern Aromatic Coupling Methods

Diazotization-Based Biphenyl Syntheses

The Gomberg-Bachmann reaction is a classical method for aryl-aryl coupling that proceeds via a diazonium salt. wikipedia.orgmycollegevcampus.com In this reaction, an aromatic amine is converted to a diazonium salt, which then reacts with another aromatic compound in the presence of a base to form a biaryl through an aryl radical intermediate. wikipedia.orglibretexts.org For example, p-bromobiphenyl can be synthesized from 4-bromoaniline (B143363) and benzene (B151609). wikipedia.orgmycollegevcampus.com

A significant drawback of the original Gomberg-Bachmann reaction is its generally low yields (often below 40%) due to numerous side reactions associated with diazonium salts. wikipedia.orglibretexts.org To improve the reaction's efficiency, several modifications have been developed. These include the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst, or the use of 1-aryl-3,3-dialkyltriazenes. wikipedia.orglibretexts.org Another approach involves conducting the reaction in the presence of a metal nitrite (B80452), such as sodium or potassium nitrite, and copper, which is believed to limit the formation of intermediate diazonium salts and subsequent side reactions. google.com

The reaction mechanism begins with the diazotization of a primary aromatic amine using nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form a diazonium salt. byjus.comyoutube.com The diazonium salt then decomposes to form an aryl radical, which subsequently attacks another aromatic ring to form the biaryl product. wikipedia.org

A recent variant of the Gomberg-Bachmann reaction utilizes aqueous sodium hydroxide (B78521) to facilitate the arylation of anilines with aryl diazotates, leading to the synthesis of 2-aminobiphenyls with high regioselectivity under metal-free conditions. nih.gov

Friedel-Crafts Alkylation and Acylation of Biphenyl Systems

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching alkyl or acyl substituents to an aromatic ring. masterorganicchemistry.commt.com

Friedel-Crafts Alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comorganic-chemistry.org The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the alkyl halide to form a carbocation or a carbocation-like species, which then attacks the aromatic ring. masterorganicchemistry.commt.com A major limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations. ucalgary.calibretexts.orgyoutube.com This can lead to a mixture of products. For instance, the reaction of benzene with 1-chloropropane (B146392) yields isopropylbenzene as the major product due to the rearrangement of the primary propyl carbocation to the more stable secondary carbocation. youtube.com Another significant drawback is polyalkylation, as the alkylated product is often more reactive than the starting material. organic-chemistry.orgucalgary.calibretexts.org Furthermore, the reaction fails with strongly deactivated aromatic rings. ucalgary.calibretexts.org

Friedel-Crafts Acylation is the reaction of an aromatic ring with an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com This reaction also proceeds through electrophilic aromatic substitution, with the electrophile being a resonance-stabilized acylium ion. libretexts.org A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement. masterorganicchemistry.comlibretexts.org Additionally, the acylated product is deactivated towards further electrophilic substitution, thus preventing polyacylation. ucalgary.calibretexts.org However, like alkylation, acylation does not work on strongly deactivated rings. ucalgary.calibretexts.org The resulting ketone can be subsequently reduced to an alkyl group, providing a two-step method to synthesize alkylated arenes that avoids the rearrangement and polyalkylation issues of direct alkylation. organic-chemistry.org

In the context of synthesizing a substituted biphenyl, these reactions could be applied to a biphenyl starting material. However, the directing effects of the existing substituents on the biphenyl core would need to be carefully considered to achieve the desired regioselectivity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromoaniline |

| Benzene |

| p-bromobiphenyl |

| 2-aminobiphenyls |

| 1-chloropropane |

| Isopropylbenzene |

| Oxone |

| K₂S₂O₈ |

| Sodium nitrite |

| Aluminum chloride |

| Ferric chloride |

| Nitrous acid |

| 1-aryl-3,3-dialkyltriazenes |

| 2-cyanobiphenyl |

| Amine |

| Amide |

| Ester |

| Acid |

| Ketone |

| Acyl halide |

| Acid anhydride |

| Alkyl halide |

| Alkene |

| Aryl halide |

| Diazonium salt |

| Diazonium tetrafluoroborate |

| Aryl diazotate |

| Acylium ion |

| Carbocation |

| Palladacycle |

| Aryl radical |

| 2-pyridone |

| Aniline |

| Ethylbenzene |

| Styrene |

| Polystyrene |

| Cumene |

| Xylene |

One-Pot Multi-Component Reactions for Biphenyl Derivatives

For the synthesis of substituted biphenyls, MCRs can be designed to construct the biaryl scaffold and introduce the desired functional groups in a single, orchestrated sequence. A hypothetical one-pot synthesis for a biphenyl derivative structurally related to this compound could involve a palladium-catalyzed multi-component reaction. For instance, a reaction could be devised involving an aryl halide, a boronic acid, and a third component that introduces another functional group.

A notable example in the broader context of biphenyl synthesis is the preparation of functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands. nih.gov This is achieved through a one-pot procedure involving the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov This method is significantly more time and cost-effective than previous approaches. nih.gov

Another relevant strategy is the use of MCRs to produce biologically important heterocyclic compounds, demonstrating the versatility of this approach. journalspub.com For example, a clean and efficient multi-component strategy has been reported for the synthesis of trisubstituted thiazoles using an iron catalyst, which highlights the potential for developing environmentally friendly MCRs. nih.gov

The table below summarizes a representative multi-component reaction for the synthesis of biphenyl derivatives.

| Reactant A | Reactant B | Reactant C | Catalyst/Reagent | Product Type | Key Advantages |

|---|---|---|---|---|---|

| Aryl Halide | Arylboronic Acid | Third Component (e.g., Amine, Alkyne) | Palladium Catalyst | Functionalized Biphenyl | High atom economy, reduced steps, access to diverse structures. organic-chemistry.orgacs.org |

| Arylmagnesium Halide | Benzyne Precursor | Chlorodialkylphosphine | None (sequential addition) | Phosphinobiphenyl Ligand | Cost-effective, time-saving, simple procedure. nih.gov |

Sustainable and Green Chemistry Approaches in Biphenyl Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of biphenyl compounds to minimize environmental impact and enhance safety. bookpi.org These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency. jddhs.comresearchgate.net

One of the key areas of green chemistry is the use of alternative solvents. Traditional organic solvents are often volatile and toxic. jddhs.com In biphenyl synthesis, replacing these with greener alternatives like water, bio-based solvents, or supercritical CO2 can significantly reduce the environmental footprint. jddhs.com For instance, Suzuki-Miyaura cross-coupling reactions, a cornerstone of biphenyl synthesis, have been successfully performed in mixed solvent systems of polyethylene (B3416737) glycol (PEG) and water at room temperature. nih.gov

Catalysis plays a pivotal role in green synthetic strategies. researchgate.net The use of highly efficient and recyclable catalysts can reduce waste and energy consumption. Biocatalysis and heterogeneous catalysis are particularly promising. jddhs.com For example, using iron-based catalysts, which are more abundant and less toxic than precious metal catalysts like palladium, aligns with green chemistry principles. nih.gov

Energy efficiency is another critical component. jddhs.com Microwave-assisted synthesis and reactions conducted under ball-milling (mechanochemical) conditions can significantly reduce reaction times and energy usage compared to conventional heating methods. jddhs.comacs.org A deoxygenative alkynylation of heterocyclic N-oxides under ball milling conditions has been reported, showcasing the potential of mechanochemistry in related synthetic transformations. acs.org

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is central to green synthesis. acs.org One-pot multi-component reactions, as discussed in the previous section, are inherently more atom-economical than stepwise syntheses.

The table below outlines some green chemistry approaches applicable to biphenyl synthesis.

| Green Chemistry Principle | Application in Biphenyl Synthesis | Example/Benefit |

|---|---|---|

| Alternative Solvents | Replacing hazardous organic solvents. | Use of water or PEG/water mixtures in Suzuki-Miyaura coupling. jddhs.comnih.gov |

| Catalysis | Employing efficient, recyclable, and non-toxic catalysts. | Use of iron-based catalysts or biocatalysts instead of precious metals. nih.govjddhs.com |

| Energy Efficiency | Reducing energy consumption in reactions. | Microwave-assisted synthesis or mechanochemistry (ball-milling) to shorten reaction times. jddhs.comacs.org |

| Atom Economy | Maximizing the incorporation of reactants into the product. | Employing one-pot multi-component reactions to reduce waste. acs.org |

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 3 Fluoro 2 Methylbiphenyl

Chemical Transformations Involving Halogen Substituents

The presence of two different halogen atoms, bromine and fluorine, on the biphenyl (B1667301) scaffold gives rise to selective and differential reactivity. The C-Br bond is generally weaker and more susceptible to cleavage in transition-metal-catalyzed reactions, whereas the C-F bond, despite its strength, can be activated under specific conditions and often displays higher reactivity in nucleophilic aromatic substitution.

The bromine atom of 4-bromo-3'-fluoro-2'-methylbiphenyl can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Such reactions on aryl halides are generally facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. While the 3'-fluoro-2'-methylphenyl group does not provide strong activation, these substitutions can be achieved, particularly with potent nucleophiles or under forcing conditions.

Computational studies on analogous systems, such as the halogen exchange reactions on simple halobenzenes, indicate that reactions involving bromide as a leaving group typically proceed through a concerted mechanism with a Meisenheimer-like transition state rather than a stable intermediate. nih.gov The reaction rates and feasibility depend significantly on the nature of the incoming nucleophile and the reaction conditions.

Table 1: Representative Nucleophilic Substitution Reactions on Aryl Bromides This table is based on general reactivity patterns for aryl bromides and may not represent specific experimental results for this compound.

| Nucleophile | Reagent Example | Typical Product | Reaction Type |

| Amine | R2NH | 4-(Dialkylamino)-3'-fluoro-2'-methylbiphenyl | Buchwald-Hartwig Amination |

| Alkoxide | NaOR | 4-Alkoxy-3'-fluoro-2'-methylbiphenyl | SNAr / Ullmann Condensation |

| Cyanide | CuCN | 4-Cyano-3'-fluoro-2'-methylbiphenyl | Rosenmund–von Braun reaction |

| Boronic Acid | Ar'B(OH)2 | Terphenyl derivative | Suzuki Coupling |

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant chemical challenge. researchgate.netkyoto-u.ac.jp Despite this high bond dissociation energy, C-F bonds can be cleaved and functionalized, often requiring transition metals or highly reactive species like frustrated Lewis pairs (FLPs) or silylium (B1239981) cations. researchgate.netnih.gov

One advanced method involves the use of silylium cations, which act as potent fluoride (B91410) abstractors. In a process promoted by a silylium cation and a phosphine-based frustrated Lewis pair, a single C-F bond can be cleaved. nih.gov The mechanism involves the silylium cation attacking the fluorine atom, leading to the formation of a transient aryl cation that is trapped by the phosphine (B1218219). This intermediate can then be transformed further. This type of mono-hydrodefluorination has been demonstrated for various aryl polyfluoromethyl compounds. nih.gov While not specifically documented for this compound, the 3'-fluoro moiety is a potential site for such a transformation under appropriate conditions. springernature.com

In molecules containing both bromine and fluorine substituents on aromatic rings, the reaction pathway is highly dependent on the reaction type.

In Nucleophilic Aromatic Substitution (SNAr): The C-F bond is typically more reactive than the C-Br bond. kyoto-u.ac.jp The high electronegativity of fluorine strongly polarizes the attached carbon atom, making it more electrophilic and susceptible to nucleophilic attack. The rate-limiting step is the initial addition of the nucleophile to the aromatic ring, which is accelerated by the inductive effect of fluorine. kyoto-u.ac.jp Therefore, a strong nucleophile would preferentially displace the fluorine atom over the bromine atom, assuming other factors are equal.

In Transition-Metal-Catalyzed Cross-Coupling: The reactivity order is inverted. The C-Br bond is significantly more reactive than the C-F bond in processes like Suzuki, Heck, or Buchwald-Hartwig couplings. kyoto-u.ac.jp These reactions proceed via an oxidative addition step, where the metal center inserts into the carbon-halogen bond. The weaker C-Br bond has a much lower activation energy for this insertion compared to the robust C-F bond. This differential reactivity allows for selective functionalization at the bromine position while leaving the fluorine atom intact.

Reactivity at the Methyl Group and Its Derivatization

The methyl group attached to the biphenyl system is a site for benzylic-type reactivity, allowing for various derivatization pathways.

The methyl group of this compound can undergo free-radical halogenation at the benzylic position. A standard method for this transformation is bromomethylation using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. This reaction selectively introduces a bromine atom onto the methyl group, converting it to a bromomethyl group.

The resulting 4-bromo-3'-(bromomethyl)-2'-fluorobiphenyl is a versatile intermediate. The newly introduced bromomethyl group is highly reactive towards nucleophilic substitution, enabling the introduction of a wide array of functional groups (e.g., -OH, -CN, -OR, -NR2). The existence of related structures like 1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene (B6196041) in chemical databases suggests the feasibility of this transformation. uni.lu

Table 2: Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Typical Product |

| N-Bromosuccinimide (NBS) | AIBN or UV light | Carbon tetrachloride (CCl4) | 4-Bromo-2'-(bromomethyl)-3'-fluorobiphenyl |

Intramolecular Cyclization and Rearrangement Pathways

The specific substitution pattern of this compound, particularly the presence of a halogen at the 4-position and a methyl group at the 2'-position, makes it a candidate for intramolecular cyclization reactions to form fused ring systems. One plausible pathway is a transition-metal-catalyzed intramolecular C-H activation/arylation reaction.

For instance, using a palladium catalyst, it is conceivable to form a six-membered ring through the coupling of the C4-position (bearing the bromine) with a C-H bond of the 2'-methyl group. This would lead to the formation of a dihydrophenanthrene derivative. Alternatively, direct C-H activation at the C6' position of the fluorinated ring could couple with the C-Br bond, leading to the formation of a substituted dibenzofuran (B1670420) ring system, although this is sterically more challenging. Such cyclizations are powerful tools in the synthesis of complex polycyclic aromatic hydrocarbons.

Detailed Mechanistic Elucidation of Key Reaction Pathways

The catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura coupling of this compound with an organoboron reagent, provides a framework for understanding its reactivity.

The generally accepted mechanism for the palladium-catalyzed cross-coupling of an aryl bromide like this compound involves the following sequential steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, typically bearing phosphine ligands. libretexts.orguwindsor.ca This step involves the cleavage of the carbon-bromine bond and the formation of a new arylpalladium(II) halide complex. acs.orguvic.ca The reactivity for oxidative addition generally follows the trend Ar-I > Ar-Br > Ar-Cl, making aryl bromides common substrates. uvic.ca For less reactive aryl halides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step, as they favor the formation of a highly reactive, monoligated palladium catalyst. uvic.ca The oxidative addition can proceed through different mechanistic pathways, including a concerted three-centered mechanism or a nucleophilic displacement mechanism, depending on the substrate, ligand, and coordination number of the palladium complex. chemrxiv.orgacs.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organometallic coupling partner (e.g., an organoboron compound in a Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the halide. rsc.orgchembites.org This step is often considered the rate-limiting step of the catalytic cycle. chembites.org The presence of a base is crucial for activating the organoboron reagent. libretexts.orgchembites.org Two primary pathways for base-promoted transmetalation have been proposed: the "boronate pathway," where the base activates the organoboron species, and the "oxo-palladium pathway," where the base reacts with the palladium complex to form a more reactive hydroxo-palladium species. chembites.orgresearchgate.netnih.gov The dominant pathway can be influenced by the reaction conditions, including the solvent and the use of phase-transfer catalysts. nih.gov

Reductive Elimination: The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biphenyl product. acs.orgacs.orgnih.gov This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue. libretexts.org Reductive elimination is generally favored from complexes with more sterically hindered ligands and from three-coordinate rather than four-coordinate complexes. acs.org The electronic nature of the aryl groups can also influence the rate of reductive elimination, with electron-donating substituents sometimes accelerating the process. acs.orgnih.gov

The choice of catalyst and, particularly, the ancillary ligands plays a pivotal role in modulating the efficiency and selectivity of cross-coupling reactions involving this compound.

Catalyst System: Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. libretexts.orgmdpi.com Both palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly employed. mdpi.comresearchgate.net In the case of Pd(II) precursors, an in-situ reduction step is required to generate the active Pd(0) species. Nickel-based catalysts have also emerged as a cost-effective alternative, sometimes offering complementary reactivity, especially for sterically hindered substrates. ucla.edu

Ligand Effects: Phosphine ligands are the most common class of ligands used in palladium-catalyzed cross-coupling reactions. researchgate.net Their electronic and steric properties can be fine-tuned to optimize the catalytic process.

Electronic Effects: Electron-donating ligands, such as trialkylphosphines, increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition step. rsc.orglibretexts.org Conversely, the effect on reductive elimination can be more complex, with electron-donating groups on the aryl ligand sometimes accelerating this step. nih.gov

Steric Effects: The steric bulk of phosphine ligands, often quantified by the Tolman cone angle, has a profound impact on the reaction. libretexts.orgacs.org Bulky ligands promote the dissociation of ligands from the palladium center, favoring the formation of coordinatively unsaturated and highly reactive species that are crucial for both oxidative addition and reductive elimination. acs.orguvic.ca Bidentate phosphine ligands are also widely used, and their "bite angle" can influence the geometry of the palladium complex and, consequently, the rate of reductive elimination. researchgate.net Wide bite angles are generally found to facilitate this final step. researchgate.net

The interplay of these electronic and steric factors allows for the rational design of ligand systems to achieve high catalytic activity and selectivity in the cross-coupling of challenging substrates like this compound.

Interactive Data Table: General Influence of Phosphine Ligand Properties on Cross-Coupling Steps

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Example Ligands |

| High Electron Density | Accelerates | Variable | Tri-tert-butylphosphine, Tricyclohexylphosphine |

| Low Electron Density | Decelerates | Variable | Triphenylphosphine, Tri(o-tolyl)phosphine |

| Large Cone Angle (Bulky) | Accelerates | Accelerates | Tri-tert-butylphosphine, cataCXium® A |

| Small Cone Angle | Decelerates | Decelerates | Trimethylphosphine |

| Wide Bite Angle (Bidentate) | Variable | Accelerates | Xantphos, DPEphos |

| Narrow Bite Angle (Bidentate) | Variable | Decelerates | dppp |

Interactive Data Table: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good mdpi.com |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF/Ag₂O | DMF | 100 | >90% researchgate.netnih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Ni(cod)₂ | PCy₃ | K₃PO₄ | Toluene | 80 | Good |

Advanced Analytical Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

1D NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment

One-dimensional NMR experiments are the cornerstone of structural elucidation. For 4-Bromo-3'-fluoro-2'-methylbiphenyl, ¹H, ¹³C, and ¹⁹F NMR spectra would each provide unique and complementary information.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. Due to the lack of symmetry, all seven aromatic protons and the three methyl protons are chemically non-equivalent and would be expected to produce distinct signals. The aromatic protons would appear in the typical downfield region (δ 7.0-7.8 ppm), with their splitting patterns (multiplicities) determined by spin-spin coupling to adjacent protons and, for the protons on the fluorinated ring, coupling to the ¹⁹F nucleus. The methyl group protons would appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this molecule, all 13 carbon atoms (12 aromatic, 1 methyl) are chemically distinct and would therefore be expected to produce 13 separate signals. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. rsc.org The spectrum for this compound would show a single signal for the fluorine atom. The multiplicity of this signal would be a multiplet, resulting from coupling to the neighboring ortho and meta protons on the same phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 7.8 | Multiplets | 7 x Aromatic CH |

| ¹H | ~2.0 - 2.5 | Singlet | -CH₃ |

| ¹³C | ~110 - 165 | 12 distinct signals | 12 x Aromatic C |

| ¹³C | ~15 - 25 | 1 distinct signal | -CH₃ |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, TROSY-NMR) for Connectivity and Proximity

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within each of the two separate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the two phenyl rings and for assigning the quaternary (non-protonated) carbons, such as the carbons bonded to bromine, fluorine, and the methyl group, and the two carbons forming the biphenyl (B1667301) linkage.

TROSY-NMR (Transverse Relaxation-Optimized Spectroscopy): While typically used for large biomolecules, TROSY can be beneficial for smaller molecules if issues with signal broadening due to relaxation effects are encountered, although this is less common for a molecule of this size.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. For this compound, HRMS would confirm the molecular formula C₁₃H₁₀BrF. A key feature in the mass spectrum would be the presence of two major isotopic peaks for the molecular ion [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio), which is characteristic of the presence of a single bromine atom (due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br).

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₃H₁₀⁷⁹BrF]⁺ | ⁷⁹Br | 263.99499 |

| [C₁₃H₁₀⁸¹BrF]⁺ | ⁸¹Br | 265.99294 |

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of its functional groups. These bands provide a molecular "fingerprint" that can be used for identification. Key expected absorptions include those for the aromatic C-H stretching, C=C ring stretching, C-F bond stretching, and C-Br bond stretching.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | -CH₃ |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic Ring |

| C-F Stretch | 1250 - 1000 | Aryl-F |

| C-Br Stretch | 650 - 500 | Aryl-Br |

| C-H Out-of-Plane Bending | 900 - 675 | Aromatic Ring Substitution Pattern |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. An analysis of this compound would provide a characteristic spectrum, which acts as a molecular fingerprint. The spectrum would reveal specific frequencies corresponding to the stretching and bending vibrations of the chemical bonds within the molecule.

Key vibrational modes that would be expected and analyzed include:

C-C stretching vibrations within the two phenyl rings.

C-H stretching and bending modes of the aromatic rings and the methyl group.

The C-Br stretching vibration , which typically appears at a low frequency.

The C-F stretching vibration , which is characteristically strong.

The C-C inter-ring stretching vibration , which provides information about the bond connecting the two phenyl rings.

Vibrations associated with the methyl group (-CH3), including symmetric and asymmetric stretches and bends.

Electronic Spectroscopy for Electronic Transitions and Excited States

Electronic spectroscopy investigates the electronic structure of molecules by observing the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy of this compound would measure the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from lower energy molecular orbitals (like π orbitals) to higher energy orbitals (like π* orbitals). The resulting spectrum would show one or more absorption bands, characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

For substituted biphenyls, the key electronic transitions are typically π → π* transitions associated with the aromatic system. The position and intensity of these bands would be influenced by:

The conjugation between the two phenyl rings, which is dependent on the dihedral angle between them.

The electronic effects of the substituents (bromo, fluoro, and methyl groups), which act as auxochromes and can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts).

Specific λmax values and molar absorptivity data for this compound are not available in the searched literature.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence are emission spectroscopies that provide information about the excited states of a molecule after it has absorbed light.

Fluorescence is the rapid emission of light from a singlet excited state. A fluorescence spectrum for this compound would show the intensity of emitted light as a function of wavelength. Key data points would include the excitation and emission maxima, the quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime. The presence of the heavy bromine atom could potentially decrease fluorescence intensity through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Phosphorescence is the slower emission of light from a triplet excited state. This analysis would provide information on the energy of the triplet state and its lifetime. The heavy-atom effect from the bromine substituent would be expected to enhance the probability of phosphorescence.

No experimental fluorescence or phosphorescence spectra, quantum yields, or lifetime data for this compound have been found in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield a wealth of structural data.

This would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the basic repeating unit of the crystal.

Atomic Coordinates: The x, y, and z positions of every atom in the molecule.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: Details of how molecules pack together in the solid state, including any non-covalent interactions like halogen bonding or π-stacking.

A search for crystal structure data for this compound in crystallographic databases did not yield any results. Therefore, no specific structural parameters can be presented. Studies on other fluorinated biphenyl compounds have shown that they can form complex crystalline structures, but these cannot be extrapolated to the specific target molecule. nih.govacs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a prominent computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a powerful tool for predicting a wide range of molecular properties, including equilibrium geometries, electronic energies, and reactivity parameters, by calculating the electron density of a system. For a molecule like 4-Bromo-3'-fluoro-2'-methylbiphenyl, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G++(d,p), would provide a comprehensive understanding of its intrinsic molecular characteristics. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this process would precisely determine key structural parameters such as bond lengths, bond angles, and, most importantly, the dihedral (torsion) angle between the two phenyl rings.

Conformational analysis of biphenyl (B1667301) derivatives is crucial because the rotation around the central C-C single bond is hindered by steric interactions between the ortho substituents. rsc.org In this compound, the presence of the methyl group at the 2'-position introduces significant steric hindrance, which would be expected to force the two phenyl rings into a non-planar (twisted) conformation. The dihedral angle between the rings is a critical parameter influencing the molecule's electronic properties, such as the degree of π-conjugation across the biphenyl system. DFT studies on similarly substituted biphenyls have shown that bulky substituents significantly increase this dihedral angle to minimize steric strain. iucr.orgnih.gov

| Parameter | Description | Anticipated Finding |

|---|---|---|

| C-C (Inter-ring) Bond Length | The length of the single bond connecting the two phenyl rings. | Slightly shorter than a typical C-C single bond due to partial double bond character, but elongated relative to unsubstituted biphenyl due to steric repulsion. |

| C-Br Bond Length | The length of the bond between the carbon at position 4 and the bromine atom. | Consistent with typical aromatic C-Br bond lengths. |

| C-F Bond Length | The length of the bond between the carbon at position 3' and the fluorine atom. | Consistent with typical aromatic C-F bond lengths. |

| Dihedral Angle (C-C-C-C) | The torsion angle between the planes of the two aromatic rings. | Significantly greater than 0°, likely in the range of 40-60°, due to steric hindrance from the 2'-methyl group. iucr.orgnih.gov |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For this compound, DFT calculations would map the electron density distribution of these orbitals. It is expected that the HOMO would be localized primarily on the biphenyl rings, while the LUMO distribution would also span the aromatic system. The calculated energy gap would provide a quantitative measure of its electronic stability.

| Parameter | Description | Exemplary Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| ΔE (HOMO-LUMO Gap) | Energy gap (ELUMO - EHOMO) | ~4.0 to 5.0 nih.goviucr.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP surface is colored based on the electrostatic potential value, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP map would reveal the most probable sites for intermolecular interactions and chemical reactions. nih.gov

Negative Regions (Red/Yellow): The most negative potential would be concentrated around the highly electronegative fluorine atom, and to a lesser extent, the bromine atom. These regions would be susceptible to electrophilic attack.

Positive Regions (Blue): Positive potential would likely be found around the hydrogen atoms of the aromatic rings and the methyl group, indicating sites prone to nucleophilic attack.

Neutral Regions (Green): The carbon backbone of the biphenyl rings would likely exhibit intermediate potential.

This analysis is invaluable for predicting how the molecule might interact with biological receptors or other reactants.

Atomic Charge Analysis (e.g., Mulliken Charges)

In this compound, a Mulliken charge analysis would be expected to show:

Significant negative partial charges on the fluorine and bromine atoms due to their high electronegativity.

The carbon atoms attached to the halogens (C4 and C3') would carry a corresponding positive partial charge.

The methyl group (CH₃) generally acts as a weak electron donor, which would slightly influence the charge distribution on its attached phenyl ring.

These calculated charges are useful for interpreting the MEP map and understanding the molecule's dipole moment. acs.org

Reactivity Descriptors (Ionization Energy, Hardness, Electrophilicity, Fukui Functions)

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

In addition to these global descriptors, Fukui functions would identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, providing a site-specific view of reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of electron cloud; related to stability. researchgate.net |

| Electrophilicity Index (ω) | ω = (I + A)² / (4 * (I - A)) | Quantifies the ability of a molecule to act as an electrophile. researchgate.net |

Solvation Effects on Computed Parameters (e.g., PCM Model)

Calculations performed in the gas phase neglect the influence of the surrounding environment. In reality, chemical and biological processes occur in solution. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecule's properties. researchgate.net

The PCM model treats the solvent as a continuous dielectric medium that becomes polarized by the solute molecule. Including a solvent model in the DFT calculations for this compound would provide more realistic values for its properties. For instance, the molecule's dipole moment is often larger in a polar solvent compared to the gas phase. Solvation can also subtly alter the optimized geometry and shift the HOMO and LUMO energy levels, thereby affecting the calculated reactivity descriptors. researchgate.net Comparing gas-phase and solvated-phase results is essential for a complete theoretical understanding of the molecule's behavior in a realistic chemical environment.

Quantum Chemical Calculations of Spectroscopic Features

Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data. These computational techniques can provide insights into vibrational modes and electronic behavior that complement experimental findings.

While methods like ab initio and DFT calculations are standard for predicting the infrared and Raman spectra of organic molecules, no specific data has been published for this compound. nih.govnist.gov Such studies would typically involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies, which are then often scaled to better match experimental values. The potential energy distribution (PED) analysis is also commonly used to make a detailed assignment of the vibrational modes. nih.gov

The simulation of electronic spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), helps in understanding the electronic transitions within a molecule. frontiersin.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands, as well as fluorescence properties. researchgate.net For this compound, such simulation results are not present in the available literature.

Analysis of Non-Linear Optical (NLO) Properties

Materials with significant NLO properties are of great interest for applications in photonics and optoelectronics. jhuapl.edu The NLO response of a molecule, such as its hyperpolarizability, can be evaluated computationally. These studies often explore the relationship between molecular structure, intramolecular charge transfer, and the magnitude of the NLO effect. nih.govnih.gov There is currently no published analysis of the NLO properties for this compound.

Quantitative Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are data-driven approaches used to model and predict the reactivity and physical properties of chemical compounds based on their molecular structure. chemrxiv.org These models are valuable in fields like drug design and materials science for screening new compounds and guiding synthesis. acs.org No QSRR or QSPR studies specifically investigating this compound were found.

Applications in Advanced Materials Research and Chemical Diversification

Chemical Scaffold Design and Diversification in Synthetic Methodologies

Scaffold Hopping Strategies for Novel Molecular Architectures:No studies have utilized this specific biphenyl (B1667301) scaffold for diversification or in scaffold hopping strategies.

While research exists for structurally related compounds such as 4-bromo-2-fluorobiphenyl (B126189), 4-bromo-3-fluorophenol, and various other substituted biphenyls, the strict requirement to focus solely on 4-Bromo-3'-fluoro-2'-methylbiphenyl prevents the inclusion of this information. The unique positioning of the fluoro and methyl groups at the 2' and 3' positions on the second ring is critical to the molecule's specific chemical properties, and data from other isomers cannot be accurately extrapolated.

Should research on this compound become available in the future, a detailed analysis based on the provided outline could be completed.

No Verifiable Research Found for "this compound" in Catalytic Ligand Design

Despite extensive and targeted searches of scientific literature and chemical databases, no specific information or research findings are available regarding the application of the chemical compound this compound in the design of ligands for catalytic systems, including its use in cross-coupling reactions.

Searches for the synthesis of phosphine (B1218219) ligands, a common type of ligand used in catalysis, from this specific biphenyl precursor did not yield any relevant results. Broader inquiries into the catalytic applications of ligands derived from this compound also returned no pertinent information.

While the general class of biaryl phosphines is well-established for its crucial role in developing effective ligands for palladium-catalyzed cross-coupling reactions, the specific contribution or suitability of this compound as a precursor for these ligands is not documented in the available scientific literature. rsc.orgnih.gov The design of such ligands often involves the strategic manipulation of the steric and electronic properties of the biaryl backbone to enhance catalytic activity and stability. nih.gov However, there is no indication that this compound has been utilized or studied for this purpose.

Attempts to find information on structurally similar compounds to infer potential applications were also unsuccessful in providing any data related to this specific substituted biphenyl. Therefore, a detailed and scientifically accurate article on its use in the design of ligands for catalytic systems cannot be generated based on the current body of public scientific knowledge.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted biphenyls is often reliant on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netacs.org A primary future objective is to evolve these methods into more efficient and sustainable processes. Research is focused on developing catalysts that operate under milder conditions, such as at room temperature and in aqueous solvents, which would significantly reduce the environmental footprint of the synthesis. researchgate.net

Key areas for development include:

Catalyst Innovation: Designing highly active, air-stable palladium complexes or even ligand-free systems to improve reaction yields and reduce catalyst loading. researchgate.net

Green Solvents: Shifting from traditional organic solvents to aqueous systems or other environmentally benign alternatives. researchgate.net

Energy Efficiency: Optimizing reactions to proceed at lower temperatures, minimizing energy consumption.

Atom Economy: Exploring synthetic pathways that maximize the incorporation of atoms from reactants into the final product, reducing waste.

A recent patent for the related compound 4-bromo-2-fluorobiphenyl (B126189) highlights a cost-reduction strategy by replacing N-bromosuccinimide with bromine as the brominating agent, indicating a clear industrial drive towards more economical synthetic methods. google.com

Table 1: Comparison of Synthetic Methodologies for Biphenyl (B1667301) Derivatives

| Method | Catalyst/Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acids, base | Often requires elevated temperatures | High functional group tolerance, commercially available reagents. rsc.org | Potential for side reactions, cost of catalyst and ligands. researchgate.net |

| Ullmann Reaction | Copper catalyst | High temperatures | Useful for specific couplings | Harsh reaction conditions, limited substrate scope. nih.gov |

| Negishi Cross-Coupling | Pd or Ni catalyst, organozinc reagents | Mild conditions | High reactivity and selectivity. researchgate.net | Moisture and air sensitivity of organozinc reagents. |

| One-Pot Synthesis | Arylmagnesium halides, benzyne, chlorodialkylphosphine | Single reaction vessel | Less expensive and time-consuming. nih.gov | Limited to specific ligand types. |

Exploration of Unconventional Reactivity and Catalysis for Biphenyl Functionalization

Beyond established cross-coupling methods, the scientific community is exploring unconventional mechanisms for biphenyl synthesis. A notable example is the discovery of a low-temperature, gas-phase phenylethynyl addition–cyclization–aromatization mechanism. rsc.orgnih.gov This de-facto barrierless reaction pathway challenges the traditional view of biphenyls as markers of high-temperature combustion and opens up new avenues for their formation under milder conditions. rsc.orgbohrium.com

Future research in this area for compounds like 4-Bromo-3'-fluoro-2'-methylbiphenyl could involve:

Radical-Mediated Reactions: Investigating radical additions and cyclizations to build the biphenyl core or functionalize it further.

Photocatalysis: Using light-driven reactions to enable transformations that are difficult to achieve with conventional thermal methods.

C-H Activation: Directly functionalizing the carbon-hydrogen bonds on the biphenyl rings, offering a more atom-economical approach than traditional cross-coupling which requires pre-functionalized starting materials.

These unconventional methods could provide access to novel biphenyl derivatives and streamline synthetic sequences by avoiding multiple pre-functionalization steps.

Advanced Computational Modeling for De Novo Design of Biphenyl-Based Systems